3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid
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Overview
Description
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid is a synthetic organic compound with the molecular formula C24H27NO4 and a molecular weight of 393.48 g/mol . This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a piperidine ring, and a butanoic acid moiety. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds. This suggests that it might interact with biological targets in a similar manner to these compounds. Without specific studies, it’s hard to identify the exact targets of this compound .
Mode of action
The mode of action would depend on the specific biological target of the compound. The fluorenylmethyloxycarbonyl (Fmoc) group is often used in peptide synthesis to protect amine groups, and can be removed under mildly basic conditions . This could suggest a potential for interaction with peptide or protein targets .
Biochemical pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. The compound could potentially be involved in a variety of biochemical processes, depending on its specific biological targets .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and therapeutic effect. The presence of the Fmoc group and the piperidine ring could influence these properties, but specific ADME studies would be needed to confirm this .
Result of action
The molecular and cellular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects. Without this information, it’s hard to predict the exact effects .
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The Fmoc group, for example, is sensitive to pH and can be removed under mildly basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid typically involves the following steps:
Fmoc Protection: The piperidine ring is protected with the Fmoc group using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (TEA).
Butanoic Acid Introduction: The protected piperidine is then reacted with butanoic acid or its derivatives under appropriate conditions to introduce the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.
Biology: The compound is utilized in the study of biological pathways and as a tool for modifying biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid
- ®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-([1,1’-biphenyl]-4-yl)butanoic acid
- (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-cysteine
Uniqueness
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in synthetic applications. The presence of the Fmoc group allows for selective protection and deprotection steps, making it valuable in peptide synthesis and other complex organic syntheses .
Properties
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-16(14-23(26)27)17-10-12-25(13-11-17)24(28)29-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,16-17,22H,10-15H2,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSKZLARAPHULF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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